chemical structure analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline
chemical structure analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline
Abstract
Introduction and Strategic Overview
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is a molecule defined by several key structural features: a 1,2,4-trisubstituted aromatic ring, a secondary amine linkage, and a symmetric pentan-3-yl group. The presence of a halogen (chlorine), an electron-donating methoxy group, and a bulky N-alkyl substituent creates a unique electronic and steric environment. An effective structural analysis must therefore be designed not only to confirm the presence of these groups but also their precise connectivity and regiochemistry.
Our analytical strategy is built on the principle of orthogonal verification, where data from independent techniques converge to a single, unambiguous structural assignment. We will begin with mass spectrometry to establish the molecular formula and identify key isotopic signatures. We will then employ infrared spectroscopy to confirm the presence of essential functional groups. Finally, we will utilize the unparalleled resolving power of nuclear magnetic resonance spectroscopy to map the complete atomic connectivity of the molecule.
Foundational Physicochemical & Purity Assessment
Prior to advanced spectroscopic analysis, it is crucial to establish the basic properties of the compound and assess its purity. These preliminary data provide the initial context for all subsequent analyses.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| CAS Number | 1019526-94-3 | [1] |
| Topological Polar Surface Area | 21.26 Ų | [1] |
| logP (Calculated) | 3.9491 | [1] |
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to confirm the presence of a single major component before investing in extensive structural work.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its identity. For halogenated compounds, it offers an additional, highly specific diagnostic feature.
Expertise & Causality: The most critical feature to observe is the isotopic pattern of the molecular ion peak. Chlorine naturally exists as two major isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[2] Therefore, any molecule containing a single chlorine atom will not produce a single molecular ion peak (M⁺), but rather a characteristic pair of peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.[2][3] Observing this pattern is a definitive confirmation of the presence of one chlorine atom in the structure.
Expected Fragmentation: The aromatic moiety lends stability to the molecular ion.[4] Key fragmentation pathways in electron ionization (EI) would likely involve:
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Alpha-cleavage: Cleavage of the C-N bond, leading to the loss of the pentyl group.
-
Beta-cleavage: Cleavage of the carbon-carbon bond beta to the aromatic ring within the pentyl group is a common degradation path for alkylbenzenes and related structures.[4]
-
Loss of Halogen: Loss of the chlorine radical (Cl•) is also a possible fragmentation pathway.[4]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum, ensuring sufficient resolution to distinguish the isotopic peaks.
-
Data Analysis:
-
Identify the [M+H]⁺ peak cluster. For C₁₂H₁₈ClNO, this should appear around m/z 228.
-
Confirm the presence of the corresponding [M+H+2]⁺ peak at m/z 230.
-
Verify that the intensity ratio of the m/z 228 to m/z 230 peaks is approximately 3:1.
-
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Expected Intensity Ratio |
| [M+H]⁺ | ~228.12 | ~230.12 | ~3:1 |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It provides direct evidence for the secondary amine, the ether linkage, and the aromatic system.
Expertise & Causality: The N-H stretch of a secondary amine is a particularly diagnostic peak. It appears as a single, moderately sharp band in the 3300-3500 cm⁻¹ region, distinguishing it from primary amines which show two bands (symmetric and asymmetric stretches) and tertiary amines which show none.[5] The C-O stretching of the aryl ether and the various C-H and aromatic C=C vibrations further build the structural picture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H stretch | 3350 - 3300 | Medium, sharp[5] |
| Alkyl C-H | C-H stretch | 2960 - 2850 | Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to weak |
| Aromatic Ring | C=C stretch | ~1600 and ~1500 | Medium to strong |
| Aryl Ether | Asymmetric C-O-C stretch | 1275 - 1200 | Strong |
| Aromatic Amine | C-N stretch | 1335 - 1250 | Strong[6] |
| Aryl Halide | C-Cl stretch | 1100 - 1000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework of the molecule.
Expertise & Causality: The substitution pattern on the aromatic ring creates a specific splitting pattern for the three remaining aromatic protons. The electron-donating methoxy and amino groups, and the electron-withdrawing chloro group, will cause predictable upfield and downfield shifts in the ¹H and ¹³C spectra.[7] The symmetry of the pentan-3-yl group is another key feature to confirm; we expect to see only two distinct signals for the alkyl protons (CH and CH₂) and two for the alkyl carbons. The N-H proton signal is often broad and its chemical shift can be concentration-dependent; its identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. Shim the magnet to ensure good field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
(Optional) 2D NMR: If assignments are ambiguous, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively establish connectivity.
-
-
Data Analysis: Integrate the ¹H signals, determine their multiplicity (singlet, doublet, triplet, etc.), and assign them to the corresponding protons in the structure. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.
Predicted NMR Data
¹H NMR (400 MHz, CDCl₃):
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Ar-H | 6.8 - 7.2 | m | 3H | Three distinct signals expected for the ABC spin system. |
| N-H | 3.5 - 4.5 | br s | 1H | Broad, exchangeable with D₂O. |
| -OCH₃ | ~3.8 | s | 3H | Sharp singlet. |
| N-CH(CH₂CH₃)₂ | ~3.2 | p (quintet) | 1H | Coupled to the four adjacent CH₂ protons. |
| N-CH(CH₂CH₃)₂ | ~1.6 | m | 4H | Complex multiplet due to coupling with CH and CH₃. |
| N-CH(CH₂CH₃)₂ | ~0.9 | t | 6H | Triplet, coupled to the two adjacent CH₂ protons. |
¹³C NMR (100 MHz, CDCl₃):
| Assignment | Predicted Shift (δ, ppm) | Notes |
|---|---|---|
| Ar-C (substituted) | 115 - 150 | Four signals: C-Cl, C-OCH₃, C-N, and C-H ortho to Cl. |
| Ar-C (unsubstituted) | 110 - 130 | Two signals for the remaining C-H carbons. |
| -OCH₃ | ~56 | |
| N-CH(CH₂CH₃)₂ | ~55 | |
| N-CH(CH₂CH₃)₂ | ~26 |
| N-CH(CH₂CH₃)₂ | ~10 | |
Integrated Analysis Workflow & Data Convergence
The power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system.
Caption: Overall workflow for the structural analysis.
The logical process is as follows:
-
MS confirms the mass (227.73) and elemental composition (C₁₂H₁₈ClNO) , with the crucial 3:1 isotopic cluster proving the presence of a single chlorine atom.
-
IR confirms the functional groups : a secondary amine (N-H stretch), an ether (C-O stretch), and an aromatic ring (C=C stretches).
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NMR provides the final, detailed map : It confirms the 1,2,4-trisubstitution on the aromatic ring, the presence and location of the methoxy group, the secondary amine proton, and the specific symmetric structure of the N-pentan-3-yl group.
This convergence of independent data points provides an exceptionally high degree of confidence in the final structural assignment.
Caption: Logical convergence of spectral data to the final structure.
Conclusion
The structural analysis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the integrated workflow described in this guide, researchers can move from an unknown sample to a fully validated chemical structure with a high degree of scientific certainty. This rigorous, evidence-based approach is fundamental to ensuring the quality and reliability of data in chemical research and development.
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